molecular formula C12H12ClNO3 B1468701 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid CAS No. 1488876-26-1

1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid

Cat. No. B1468701
CAS RN: 1488876-26-1
M. Wt: 253.68 g/mol
InChI Key: FFDLPIRBJMIMBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, like 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Medicinal Chemistry: Enhancing Pharmacokinetic Properties

1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid: is utilized in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. The pyrrolidine ring, a core structure in this compound, is known for its ability to improve bioavailability and metabolic stability. This is particularly beneficial in the development of new medications where optimal absorption and duration of action are critical .

Drug Design: Stereochemistry and Biological Activity

The stereochemistry of the pyrrolidine ring in 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid plays a significant role in drug design. Different stereoisomers can lead to varying biological profiles due to their distinct binding modes to enantioselective proteins. This aspect is crucial in designing drugs with specific target selectivity .

Treatment of Autoimmune Diseases

Research has shown that pyrrolidine derivatives, including 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid , can act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modulation of its activity can lead to potential treatments .

Antiviral Research: Heterocyclic Scaffold Utilization

The pyrrolidine scaffold is also explored for its potential in antiviral drug development. Its ability to be structurally modified allows for the creation of compounds that can inhibit viral replication. This has implications for the treatment of diseases caused by viruses such as Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV) .

Metabolic Disorders: PPAR Receptor Agonism

Pyrrolidine derivatives have been studied for their role as agonists of the peroxisome proliferator-activated receptors (PPARs). These receptors are key regulators of metabolism, and their modulation could lead to treatments for metabolic disorders such as diabetes and obesity .

Mechanism of Action

properties

IUPAC Name

1-(4-chlorobenzoyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)11(15)14-6-5-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDLPIRBJMIMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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